2-[1-(Difluoromethyl)cyclopropyl]acetic acid
Description
Properties
IUPAC Name |
2-[1-(difluoromethyl)cyclopropyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c7-5(8)6(1-2-6)3-4(9)10/h5H,1-3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZRSHZBAUDHLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation of Difluoromethyl-Containing Precursors
Modification for Difluoromethyl Group Introduction
To incorporate the difluoromethyl group, the thioacetate intermediate (IV) is replaced with a difluoromethylating agent. For example, diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® can fluorinate a hydroxyl or ketone precursor. In a representative protocol:
Late-Stage Difluoromethylation
An alternative route modifies the cyclopropane ring post-formation. For instance, 2-cyclopropylacetic acid derivatives undergo electrophilic difluoromethylation using ClCF₂H or BrCF₂H in the presence of a copper catalyst. This method avoids harsh fluorination conditions but requires precise control to prevent ring-opening.
Optimization of Critical Steps
Cyclopropanation Efficiency
Cyclopropanation via zinc-mediated coupling (CN103539714A) achieves 85% yield when using dibromoneopentyl glycol and zinc powder in ethanol under reflux. Key parameters include:
Difluoromethylation Conditions
DAST-mediated fluorination at −78°C minimizes side reactions (e.g., elimination), yielding 1-(difluoromethyl)cyclopropane methanol in 72% purity. Post-fluorination, oxidation to the carboxylic acid using TEMPO/NaClO at 0°C for 2 hours achieves 68% yield.
Hydrolysis of Nitrile Intermediates
Basic hydrolysis of 2-[1-(difluoromethyl)cyclopropyl]acetonitrile in a biphasic system (water/toluene) with NaOH at 80°C for 6 hours converts the nitrile to the carboxylic acid with >90% conversion.
Characterization and Analytical Data
Spectral Data
Purity and Yield
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Cyclopropanation | 85 | 98 |
| Difluoromethylation | 72 | 89 |
| Oxidation | 68 | 95 |
| Hydrolysis | 90 | 99 |
Industrial Scalability and Challenges
Solvent and Catalyst Selection
Chemical Reactions Analysis
2-[1-(Difluoromethyl)cyclopropyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, where the difluoromethyl group can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[1-(Difluoromethyl)cyclopropyl]acetic acid has significant applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with gamma-aminobutyric acid receptors.
Medicine: Explored as a potential treatment for anxiety disorders due to its activity at gamma-aminobutyric acid receptors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[1-(Difluoromethyl)cyclopropyl]acetic acid involves its interaction with gamma-aminobutyric acid receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmission, leading to potential anxiolytic effects. The molecular targets and pathways involved include specific subtypes of gamma-aminobutyric acid receptors, which play a crucial role in inhibitory neurotransmission.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[1-(Trifluoromethyl)cyclopropyl]acetic Acid
- Molecular Formula : C₆H₇F₃O₂
- Molecular Weight : 168.11 g/mol
- Key Features : The trifluoromethyl group enhances lipophilicity and metabolic resistance compared to the difluoromethyl analog. However, its stronger electron-withdrawing effect may reduce solubility in aqueous media .
- Applications : Used as a building block in agrochemicals and pharmaceuticals to modulate target binding and pharmacokinetics .
1-(Mercaptomethyl)cyclopropaneacetic Acid
- Molecular Formula : C₆H₁₀O₂S
- Molecular Weight : 146.20 g/mol
- This compound is utilized in peptide synthesis and enzyme inhibition studies .
(2R)-(Cyclopropylamino)(2,6-difluorophenyl)acetic Acid
- Molecular Formula: C₁₁H₁₁F₂NO₂
- Molecular Weight : 239.21 g/mol
- Key Features: Combines cyclopropyl, difluorophenyl, and amino groups, enabling dual modulation of steric bulk and hydrogen-bonding capacity. This structural complexity contrasts with the simpler acetic acid backbone of the target compound .
Data Table: Comparative Analysis of Cyclopropyl Acetic Acid Derivatives
*Estimated data based on analogs .
Research Findings and Implications
Fluorine Substituent Effects :
- Difluoromethyl groups offer moderate electronegativity and lipophilicity, enhancing membrane permeability without excessive hydrophobicity .
- Trifluoromethyl analogs exhibit higher metabolic stability but may compromise solubility, as seen in agrochemical applications .
Cyclopropane Ring Contributions :
- The strained cyclopropane ring increases molecular rigidity, improving target binding specificity. This is observed in Montelukast, a cyclopropane-containing leukotriene antagonist .
Synthetic Accessibility :
- Difluoromethylcyclopropyl derivatives are synthesized via palladium-catalyzed cross-coupling or cyclopropanation reactions, similar to Montelukast intermediates .
Biological Activity
Overview
2-[1-(Difluoromethyl)cyclopropyl]acetic acid is a fluorinated cyclopropyl derivative with significant pharmacological potential, particularly in the context of anxiety disorders. Its interaction with gamma-aminobutyric acid (GABA) receptors suggests a role in modulating neurotransmission, which is crucial for therapeutic applications in neuropharmacology. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.
- Molecular Formula : C6H8F2O2
- Structure : Contains a cyclopropyl ring and a difluoromethyl group, contributing to its unique chemical behavior and biological activity.
The primary mechanism of action for this compound involves its binding to GABA receptors in the central nervous system. By modulating these receptors, the compound may exhibit anxiolytic effects, which could be beneficial for treating anxiety disorders. Research indicates that it selectively targets specific subtypes of GABA receptors, enhancing inhibitory neurotransmission and potentially leading to reduced anxiety levels.
Anxiolytic Potential
Research has shown that this compound can effectively reduce anxiety-like behavior in animal models. In studies where this compound was administered, notable reductions in anxiety-related behaviors were observed, suggesting its efficacy as a potential anxiolytic agent.
Antibacterial Activity
In addition to its neuropharmacological applications, the compound has demonstrated antibacterial properties. A study synthesized various difluoromethyl-substituted amides and tested their activity against multiple bacterial strains, including Mycobacterium smegmatis. The results indicated that the difluoromethyl group significantly enhanced antibacterial activity and selectivity towards M. smegmatis, making these derivatives promising candidates for developing new antibiotics .
Comparative Analysis
The table below summarizes the biological activities of this compound compared to related compounds:
Case Study 1: Anxiolytic Effects
In a controlled study involving rodents, administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by elevated plus maze tests. The compound's ability to enhance GABAergic transmission was confirmed through electrophysiological recordings, demonstrating its potential as an anxiolytic agent.
Case Study 2: Antibacterial Evaluation
A series of difluoromethyl-substituted amides were synthesized and evaluated for their antibacterial properties against a panel of Gram-positive and Gram-negative bacteria. The results indicated that compounds with the difluoromethyl group exhibited enhanced activity against M. smegmatis, with minimal cytotoxicity observed in human cell lines (HepG2 and A549). This suggests a favorable therapeutic index for potential antibiotic development .
Q & A
Q. What synthetic strategies are effective for producing 2-[1-(difluoromethyl)cyclopropyl]acetic acid with high stereochemical purity?
To ensure stereochemical integrity, methods such as chiral auxiliaries or asymmetric catalysis are employed. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization. Post-synthesis, chiral HPLC or circular dichroism (CD) spectroscopy can validate enantiomeric excess .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
High-resolution NMR (¹H/¹³C/¹⁹F) identifies structural features, including cyclopropane ring geometry and fluorine substitution patterns. X-ray crystallography confirms absolute stereochemistry, while FT-IR verifies functional groups like the carboxylic acid. Mass spectrometry (HRMS or ESI-MS) ensures molecular weight accuracy .
Q. How do structural analogs of this compound differ in biological activity?
Analogs lacking the difluoromethyl group (e.g., cyclopropanecarboxylic acid) show reduced metabolic stability due to increased susceptibility to oxidative degradation. The difluoromethyl group enhances electronegativity and hydrogen-bonding potential, improving target binding affinity .
Q. What intermediates are critical in synthesizing this compound, and how are they characterized?
Key intermediates include trifluoromethylated cyclopropane precursors and protected acetic acid derivatives. Techniques like TLC, GC-MS, and intermediate trapping with quenching agents (e.g., D₂O) monitor reaction progress. ESIMS and NMR confirm intermediate structures .
Q. What safety precautions are necessary when handling this compound?
Use PPE (gloves, face shields) and fume hoods to avoid inhalation/contact. Hazard statements (H302, H315) indicate toxicity upon ingestion or skin exposure. Storage at low temperatures (-20°C) under inert gas (N₂) prevents degradation .
Advanced Research Questions
Q. How can discrepancies in binding affinity data from SPR vs. ITC assays be resolved?
SPR measures real-time kinetics but may suffer from nonspecific binding. ITC provides thermodynamic data (ΔH, ΔS) but requires higher sample purity. Cross-validate results using orthogonal methods like fluorescence polarization or surface plasmon resonance (SPR) with immobilized targets .
Q. What strategies mitigate cyclopropane ring strain during synthetic reactions?
Ring-opening side reactions are minimized using sterically hindered bases (e.g., DBU) or low-temperature conditions (-78°C). Computational modeling (DFT) predicts ring stability under varying reaction parameters, guiding solvent and catalyst selection .
Q. How does the difluoromethyl group influence metabolic stability compared to non-fluorinated analogs?
Fluorination reduces CYP450-mediated oxidation, as shown in hepatic microsome assays. Comparative studies with ¹⁴C-labeled analogs reveal slower metabolic clearance via LC-MS analysis. Fluorine’s electronegativity also alters logP values, enhancing membrane permeability .
Q. What crystallography techniques resolve salt form effects on solubility and crystallinity?
Single-crystal X-ray diffraction identifies polymorphic forms and salt-counterion interactions (e.g., sodium vs. hydrochloride). Solubility is quantified via shake-flask assays, while DSC/TGA analyzes thermal stability. Co-crystallization with co-formers (e.g., L-proline) improves bioavailability .
Q. How can competitive vs. non-competitive enzyme inhibition mechanisms be differentiated?
Lineweaver-Burk plots from kinetic assays (varying substrate/inhibitor concentrations) distinguish binding modes. Competitive inhibition increases Km without affecting Vmax, while non-competitive reduces Vmax. Fluorescent probes (e.g., TAMRA-labeled enzyme) provide real-time inhibition profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
